An In-depth Technical Guide to 1-(3-hydroxy-1H-indol-2-yl)ethanone: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1-(3-hydroxy-1H-indol-2-yl)ethanone: Structure, Synthesis, and Characterization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-(3-hydroxy-1H-indol-2-yl)ethanone, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document elucidates the compound's core chemical identity, including its CAS number and structure, and delves into the critical concept of its keto-enol tautomerism. While specific experimental data for this molecule is not extensively reported in publicly accessible literature, this guide constructs a scientifically grounded framework for its synthesis, characterization, and potential reactivity based on established principles of indole chemistry and data from closely related analogues.
Core Compound Identity and Tautomerism
1-(3-hydroxy-1H-indol-2-yl)ethanone is a substituted indole with the Chemical Abstracts Service (CAS) registry number 22079-15-8 [1]. The molecule features an indole scaffold with an acetyl group at the C2 position and a hydroxyl group at the C3 position.
A crucial aspect of this molecule's chemistry is the existence of keto-enol tautomerism, a form of structural isomerism where isomers can readily interconvert through the migration of a proton and the shifting of a double bond[2][3]. In this case, 1-(3-hydroxy-1H-indol-2-yl)ethanone represents the enol form, which is in equilibrium with its keto tautomer, 2-acetyl-1H-indolin-3-one.
Table 1: Core Properties of 1-(3-hydroxy-1H-indol-2-yl)ethanone and its Tautomer
| Property | 1-(3-hydroxy-1H-indol-2-yl)ethanone (Enol Form) | 2-acetyl-1H-indolin-3-one (Keto Form) |
| CAS Number | 22079-15-8 | Not separately registered |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol |
| IUPAC Name | 1-(3-hydroxy-1H-indol-2-yl)ethanone | 2-acetyl-1,2-dihydro-3H-indol-3-one |
The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the aromaticity of the indole ring, while the keto form may be favored in certain conditions. The N-acetylated derivative of the keto form, N-acetyl-3-hydroxyindole (also known as N-acetylindoxyl), has a registered CAS number of 33025-60-4[4][5][6][7].
Figure 1: Tautomeric equilibrium between the enol and keto forms.
Proposed Synthesis Pathway
A potential synthetic approach could involve the cyclization of a suitable precursor, such as an o-nitrophenyl derivative, followed by functional group manipulation. For instance, the reductive cyclization of a compound like 2-(2-nitrophenyl)-3-oxobutanoate could potentially yield the target molecule or a closely related intermediate[8].
Below is a proposed, hypothetical workflow for the synthesis:
Figure 2: A proposed high-level synthetic workflow.
Proposed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)-3-oxobutanoate. 2-Nitrophenylacetic acid is esterified to its ethyl ester. The resulting ethyl 2-nitrophenylacetate is then acylated with acetic anhydride in the presence of a suitable base (e.g., sodium ethoxide) to yield the β-keto ester.
-
Step 2: Reductive Cyclization. The resulting ethyl 2-(2-nitrophenyl)-3-oxobutanoate is subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is the use of iron powder in acetic acid, which reduces the nitro group to an amine, followed by intramolecular condensation to form the indole ring. Catalytic hydrogenation using a palladium catalyst is another viable option[9].
-
Step 3: Work-up and Purification. After the reaction is complete, the crude product is extracted with an organic solvent, washed, and dried. Purification is then carried out using column chromatography on silica gel to isolate the desired 1-(3-hydroxy-1H-indol-2-yl)ethanone.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 1-(3-hydroxy-1H-indol-2-yl)ethanone is not widely published. However, based on its structure and data from analogous compounds, a predicted spectroscopic profile can be outlined. This serves as a guide for researchers in identifying the compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic protons (4H, multiplet, ~7.0-7.8 ppm), N-H proton (1H, broad singlet, ~8.0-9.0 ppm), O-H proton (1H, broad singlet, variable ppm), Methyl protons (3H, singlet, ~2.5 ppm). | The chemical shifts are based on typical values for indole ring protons and an acetyl group[10][11]. The broadness of the N-H and O-H signals is due to proton exchange. |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~110-140 ppm), Methyl carbon (~25-30 ppm). | The downfield shift of the carbonyl carbon is characteristic. The aromatic carbons will show distinct signals based on their electronic environment[10]. |
| IR Spectroscopy | O-H stretch (~3200-3400 cm⁻¹, broad), N-H stretch (~3300 cm⁻¹, sharp), C=O stretch (~1650 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹). | These are characteristic vibrational frequencies for the functional groups present in the molecule[12]. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 175.06. | This corresponds to the calculated molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group. |
Reactivity and Potential Applications
The reactivity of 1-(3-hydroxy-1H-indol-2-yl)ethanone is dictated by its functional groups: the indole ring system, the hydroxyl group, and the acetyl group.
-
Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position if it were unsubstituted. However, with the existing substitution, reactions may occur at other positions on the benzene ring.
-
Hydroxyl Group: The hydroxyl group can be alkylated or acylated. It also influences the electronic properties of the indole ring.
-
Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine. The methyl protons are acidic and can participate in condensation reactions.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents[13][14][15]. The specific substitution pattern of 1-(3-hydroxy-1H-indol-2-yl)ethanone makes it a valuable intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. For instance, the combination of the acetyl and hydroxyl groups provides handles for further chemical modifications to explore structure-activity relationships in drug discovery programs.
Conclusion
1-(3-hydroxy-1H-indol-2-yl)ethanone is a fascinating molecule with a rich chemistry centered around its keto-enol tautomerism. While detailed experimental data for this specific compound is sparse, this technical guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and reactivity based on established chemical principles and data from related compounds. This guide is intended to be a valuable resource for researchers working in organic synthesis and drug discovery, enabling them to explore the potential of this and other substituted indoles in their scientific endeavors.
References
-
ResearchGate. Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3- Azido-2-hydroxyindolines. Available from: [Link]
-
PubMed. A Highly Efficient Friedel-Crafts Reaction of 3-hydroxyoxindoles and Aromatic Compounds to 3,3-diaryl and 3-alkyl-3-aryloxindoles Catalyzed by Hg(ClO4)2·3H2O. Available from: [Link]
-
PMC. Biocatalytic stereoselective oxidation of 2-arylindoles. Available from: [Link]
-
PMC. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Available from: [Link]
-
ResearchGate. A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. Available from: [Link]
-
PubMed. A New Reaction Mode of 3-Halooxindoles: Acting as C-C-O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2 H-1,4-Oxathiines. Available from: [Link]
-
Thieme E-Journals. Synthesis and Reactivity of N-Hydroxy-2-Amino-3-Arylindoles. Available from: [Link]
-
SCIRP. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Available from: [Link]
-
PubChem. 3-Hydroxy-2-oxindole-3-acetyl-aspartic acid. Available from: [Link]
-
ResearchGate. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available from: [Link]
-
MDPI. Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Available from: [Link]
-
PubMed. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available from: [Link]
-
Wikipedia. Tautomer. Available from: [Link]
-
Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]
-
Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]
-
MDPI. Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Available from: [Link]
-
PubMed. Synthesis of [15 N]-cholamine bromide hydrobromide. Available from: [Link]
-
PMC. What impact does tautomerism have on drug discovery and development?. Available from: [Link]
-
YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Available from: [Link]
-
PMC. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]
-
ResearchGate. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(1H-indol-3-yl)-. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available from: [Link]
-
SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Available from: [Link]
-
AS Chemical Laboratories Inc. N-Acetyl-3-hydroxyindole. Available from: [Link]
-
PubMed. Single-step synthesis of pyrimidine derivatives. Available from: [Link]
-
PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. chemistwizards.com [chemistwizards.com]
- 4. chemimpex.com [chemimpex.com]
- 5. goldbio.com [goldbio.com]
- 6. N-Acetyl-3-hydroxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. aschemicals.com [aschemicals.com]
- 8. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
